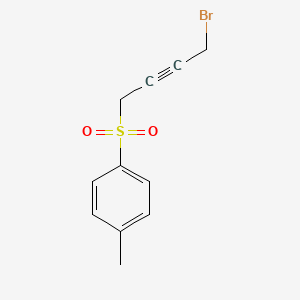
1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a benzene ring, with a bromobutynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene typically involves the following steps:
Preparation of 4-bromobut-2-yne: This can be achieved by bromination of but-2-yne using bromine in the presence of a suitable solvent.
Formation of the sulfonyl chloride: This involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromobut-2-yne under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cycloaddition reactions: The alkyne group can participate in cycloaddition reactions to form various cyclic compounds.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are often used.
Oxidation and reduction: Reagents like potassium permanganate or sodium borohydride can be employed.
Major Products
Nucleophilic substitution: Products include azides, thiols, and amines.
Cycloaddition: Products include various cyclic compounds such as triazoles and oxazoles.
Oxidation and reduction: Products include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is used in the development of potential pharmaceutical agents.
Material science: It can be used in the synthesis of novel materials with unique properties.
Biological studies: The compound is used to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the alkyne group can participate in cycloaddition reactions. The sulfonyl group can form strong interactions with various biological targets, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butyne: A simpler alkyne with a bromine substituent.
4-Methylbenzenesulfonyl chloride: A sulfonyl chloride without the alkyne group.
1-Bromo-3-butene: An alkene with a bromine substituent.
Uniqueness
1-((4-Bromobut-2-yn-1-yl)sulfonyl)-4-methylbenzene is unique due to the presence of both a sulfonyl group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H11BrO2S |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-(4-bromobut-2-ynylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C11H11BrO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,8-9H2,1H3 |
InChI Key |
DWMSQNLWCILOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















